molecular formula C12H12N2O4S B410629 3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide

3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B410629
M. Wt: 280.3g/mol
InChI Key: XCHMUCGTSIINNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide is an organic compound with the molecular formula C12H12N2O4S It is characterized by the presence of a nitro group, a methyl group, and a thienyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound to introduce the nitro group, followed by the formation of the benzamide structure through amide bond formation. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide core.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the benzamide core.

Scientific Research Applications

3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The benzamide core may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-3-methylbenzamide: Lacks the thienyl group, resulting in different chemical properties and reactivity.

    3-methyl-N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the nitro group, affecting its redox potential and biological activity.

    4-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the methyl group, influencing its steric and electronic properties.

Uniqueness

3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitro, methyl, and thienyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.3g/mol

IUPAC Name

3-methyl-4-nitro-N-(2-oxothiolan-3-yl)benzamide

InChI

InChI=1S/C12H12N2O4S/c1-7-6-8(2-3-10(7)14(17)18)11(15)13-9-4-5-19-12(9)16/h2-3,6,9H,4-5H2,1H3,(H,13,15)

InChI Key

XCHMUCGTSIINNI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCSC2=O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCSC2=O)[N+](=O)[O-]

Origin of Product

United States

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